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Compound of Interest |

N'-(diphenylmethylene)-2-
Compound Name:
phenoxyacetohydrazide
CAS No.: 320423-94-7
Cat. No.: B502759
\ J

Executive Summary

This application note details the evaluation of N'-(diphenylmethylene)-2-
phenoxyacetohydrazide (Structure I) as a targeted inhibitor of the urease enzyme.
Phenoxyacetohydrazide Schiff bases have emerged as a privileged scaffold in medicinal
chemistry, particularly for targeting Helicobacter pylori urease, a metalloenzyme essential for
bacterial survival in the acidic gastric environment.

This guide provides a comprehensive workflow covering the chemical synthesis, enzymatic
inhibition assay (Berthelot method), and kinetic characterization of the compound. It is
designed for researchers aiming to validate this specific hydrazone derivative as a lead
compound for anti-ulcer therapeutics.

Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[9][10][11]

The compound belongs to the class of

-acylhydrazones.[1] Its design incorporates a lipophilic diphenylmethylene tail (for hydrophobic
pocket occupancy) and a phenoxyacetohydrazide headgroup (for metal chelation).
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Description

IUPAC Name

-(diphenylmethylene)-2-phenoxyacetohydrazide

Molecular Formula

Molecular Weight 330.38 g/mol
- Soluble in DMSO, DMF; Sparingly soluble in
Solubility )
Ethanol; Insoluble in Water.
. Stable at room temperature; Hydrolytically
Stability
stable at neutral pH.
Store solid at -20°C; DMSO stock solutions (10
Storage

mM) stable for 1 month at -20°C.

Mechanism of Action

Urease is a nickel-dependent metalloenzyme. The proposed inhibition mechanism for N'-

(diphenylmethylene)-2-phenoxyacetohydrazide involves a dual-binding mode:

» Nickel Chelation: The carbonyl oxygen and the azomethine nitrogen (

) of the hydrazone linkage can form a bidentate coordinate bond with the bi-nickel center (

) in the urease active site.

e Hydrophobic Interaction: The bulky diphenylmethylene group interacts with the hydrophobic

flap of the enzyme active site (specifically residues near the entrance), stabilizing the

inhibitor-enzyme complex.

Pathway Visualization: Inhibition Logic
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Figure 1: Logical flow of competitive/mixed inhibition preventing urea hydrolysis.

Protocol 1: Chemical Synthesis

Objective: Synthesize high-purity N'-(diphenylmethylene)-2-phenoxyacetohydrazide from
phenol.

Reagents Required:

» Phenol, Ethyl chloroacetate, Anhydrous

, Hydrazine hydrate (80%), Benzophenone.

e Solvents: Acetone, Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology:

o Synthesis of Ethyl Phenoxyacetate (Intermediate A):
o Reflux Phenol (0.01 mol) with Ethyl chloroacetate (0.01 mol) and anhydrous

(0.015 mol) in dry acetone (50 mL) for 6—8 hours.

o Filter inorganic salts while hot. Evaporate solvent.[2]
o Checkpoint: Verify oily ester formation via TLC (Hexane:Ethyl Acetate 8:2).

o Synthesis of 2-Phenoxyacetohydrazide (Intermediate B):
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[e]

Dissolve Intermediate A in absolute ethanol (30 mL).

o

Add Hydrazine hydrate (0.02 mol) dropwise with stirring.

[¢]

Reflux for 4-6 hours. Cool to room temperature.

[¢]

Precipitate forms.[2][1] Filter, wash with cold ethanol, and recrystallize from ethanol.

[e]

Yield Target: >75% white crystals.

e Synthesis of Target Hydrazone:

[e]

Dissolve 2-Phenoxyacetohydrazide (0.01 mol) in hot ethanol (40 mL).

o

Add Benzophenone (0.01 mol) and catalytic glacial acetic acid (3-5 drops).

[¢]

Reflux for 6—-8 hours. Monitor by TLC.

[¢]

Concentrate the solution to half volume and cool overnight.

[e]

Filter the solid product, wash with ether, and recrystallize from ethanol/DMF mixture.

Synthesis Workflow Diagram
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Figure 2: Three-step synthetic pathway for the target hydrazone.

Protocol 2: Urease Inhibition Assay (Berthelot
Method)

Objective: Determine the

value of the compound against Jack Bean Urease.
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Materials:

o Enzyme: Jack Bean Urease (Sigma-Aldrich), 5 U/mL stock in phosphate buffer.

Substrate: Urea (100 mM).

Buffer: Phosphate Buffer Saline (PBS), pH 7.4.

Reagents: Phenol-hypochlorite reagents (Solution A: Phenol + Sodium Nitroprusside;
Solution B: NaOH + NaOCl).

Instrument: Microplate reader (Absorbance at 625 nm).

Assay Procedure:

e Preparation:
o Prepare serial dilutions of the inhibitor in PBS (containing <1% DMSO). Range: 0.1

to 1000

o Use Thiourea or Acetohydroxamic acid as a positive control.
¢ Incubation (Pre-Read):
o In a 96-well plate, add:
» 25

Enzyme solution (5 U/mL).

» 25
Inhibitor solution (various concentrations).
o Incubate at 37°C for 15 minutes to allow inhibitor binding.

e Reaction:
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o Add 55

Urea solution (100 mM).
o Incubate at 37°C for exactly 15 minutes.
o Termination & Development:
o Add 45

Phenol reagent (Solution A).

o Add 70

Alkali reagent (Solution B).

o Incubate for 50 minutes at room temperature for color development (Indophenol blue).
e Measurement:

o Read absorbance at 625 nm.
Data Analysis:
Calculate % Inhibition using the formula:

 : Absorbance of well with Enzyme + Urea + DMSO (no inhibitor).

» : Absorbance of well with Enzyme + Urea + Inhibitor.
Plot % Inhibition vs. Log[Concentration] to determine

using non-linear regression (GraphPad Prism or SigmaPlot).

Protocol 3: Kinetic Analysis

Objective: Determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed).

o Setup: Perform the inhibition assay (Protocol 2) using 4 fixed concentrations of the inhibitor
(e.g., 0,
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)

» Variable Substrate: For each inhibitor concentration, vary the Urea concentration (e.g., 1, 2,
4, 8, 16, 32 mM).

» Plotting: Construct a Lineweaver-Burk Plot (

'S

Interpretation Table:

Pattern Conclusion

Lines intersect at Y- Competitive (Binds
_ Unchanged Increases ) )

axis active site)

Lines intersect at X- Non-Competitive
) Decreases Unchanged )

axis (Allosteric)

Lines intersect in Mixed-Type (Likely for

Decreases Increases
Quadrant 2 hydrazones)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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